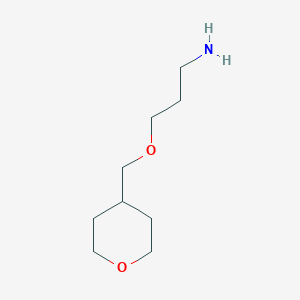
4-Nitrobenzyl 2-diazoacetoacetate
Übersicht
Beschreibung
4-Nitrobenzyl 2-diazoacetoacetate is an organic compound characterized by its yellow to light yellow crystalline solid form. . The compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-diazoacetoacetate typically involves a two-step reaction process. The primary method includes the reaction of 4-nitrobenzyl alcohol with ethyl diazoacetoacetate. The process is as follows :
Step 1: In a 3000 ml reaction flask equipped with a fractionation apparatus, 275.7 grams (1.8 moles) of 4-nitrobenzyl alcohol, 337.3 grams (2.16 moles) of ethyl diazoacetoacetate, 2.8 grams of sodium ethoxide, and 1380 grams of toluene are combined.
Step 2: The mixture is warmed to reflux, and the ethanol fraction is slowly collected. After 5.5 hours of reaction, the temperature is reduced to 0-10°C, and the mixture is stirred for an additional hour.
Step 3: The product, this compound, is obtained through filtration and drying, yielding a high purity product with a yield of 97.1%.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves streamlined steps, reduced production costs, and enhanced product quality. The overall molar yield achieves 95% or more, and the purity of the product reaches at least 99.5% .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzyl 2-diazoacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl 2-diazoacetoacetate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzyl 2-diazoacetoacetate involves its diazo group, which can undergo various transformations. The diazo group can be activated under specific conditions, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with molecular targets, such as enzymes or proteins, leading to modifications and functional changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrobenzyl alcohol
- Ethyl diazoacetoacetate
- 4-Nitrophenyl methyl ester
Uniqueness
4-Nitrobenzyl 2-diazoacetoacetate is unique due to its combination of a nitrobenzyl group and a diazoacetoacetate moiety. This combination imparts distinct reactivity and chemical properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers higher yields and purity in industrial production, along with a broader range of applications in scientific research .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGSEIAAGMGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





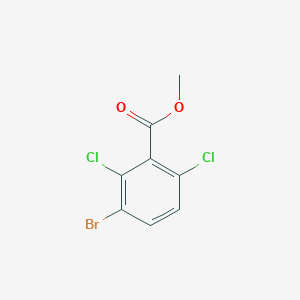

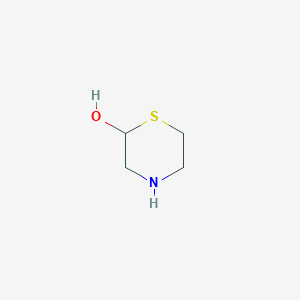
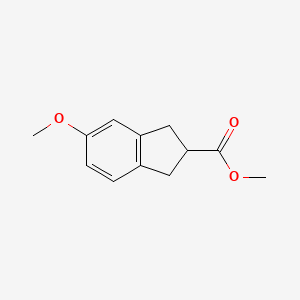
![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)
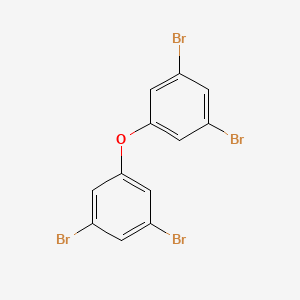
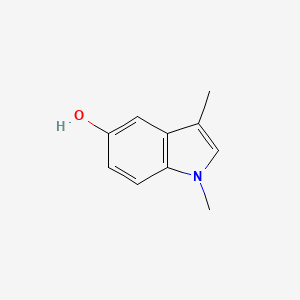
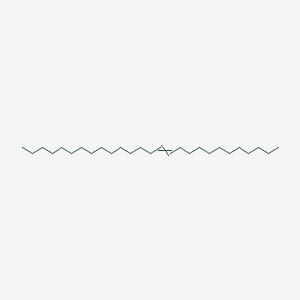
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
